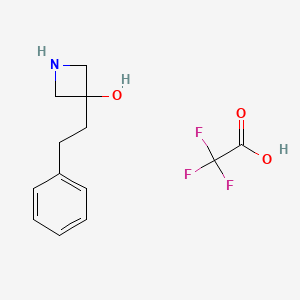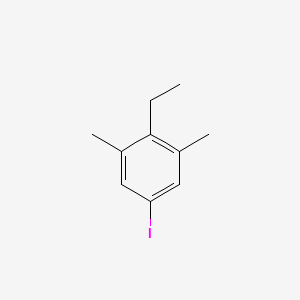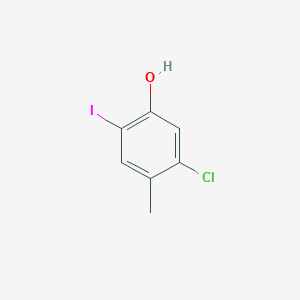
5-Chloro-2-iodo-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-4-methylphenol: is an organic compound with the molecular formula C7H6ClIO and a molecular weight of 268.48 g/mol . It is a derivative of phenol, characterized by the presence of chlorine, iodine, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-4-methylphenol typically involves the iodination and chlorination of 4-methylphenol (p-cresol). The process can be carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and iodine atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and chlorination reactions using appropriate catalysts and solvents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-iodo-4-methylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dehalogenated phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols or less oxidized derivatives.
Substitution: Phenolic compounds with different substituents replacing chlorine or iodine.
Scientific Research Applications
Chemistry: 5-Chloro-2-iodo-4-methylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions like Suzuki-Miyaura coupling .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique halogenated structure makes it valuable for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (chlorine and iodine) can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-4-methylphenol
- 4-Iodo-2-methylphenol
- 2-Iodo-4-methylphenol
- 4-Chloro-2-methylphenol
Comparison: 5-Chloro-2-iodo-4-methylphenol is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties compared to its analogs. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6ClIO |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
5-chloro-2-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
InChI Key |
PWVBOEYQGUMZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


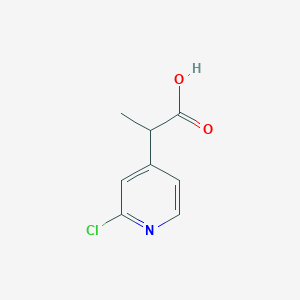
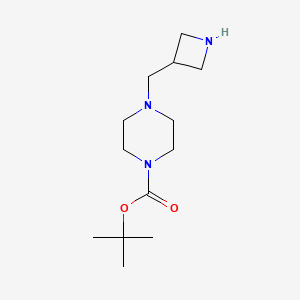


![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
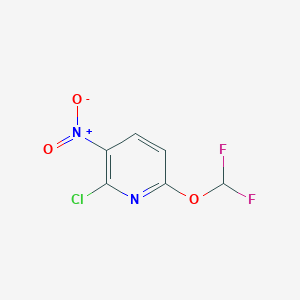
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
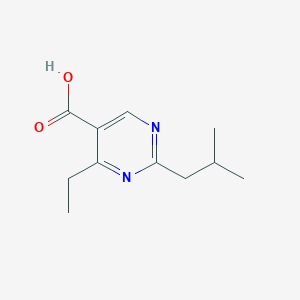
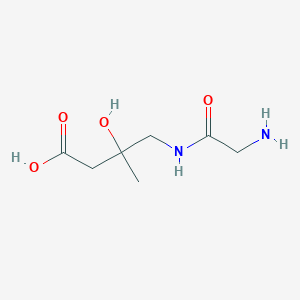
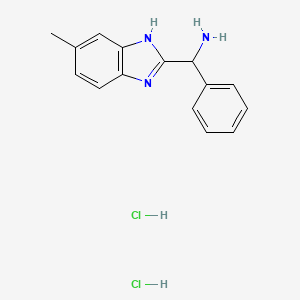
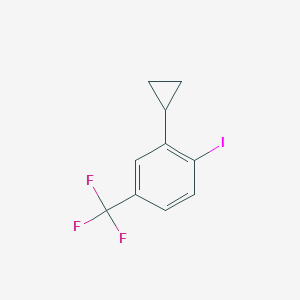
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
